molecular formula C12H17NO2 B3071113 (R)-2-(diethylamino)-2-phenylacetic acid CAS No. 1007912-96-0

(R)-2-(diethylamino)-2-phenylacetic acid

Cat. No.: B3071113
CAS No.: 1007912-96-0
M. Wt: 207.27 g/mol
InChI Key: ZUCSUKWYYWJTHM-LLVKDONJSA-N
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Description

®-2-(diethylamino)-2-phenylacetic acid is an organic compound that belongs to the class of alpha-amino acids It is characterized by the presence of a diethylamino group and a phenyl group attached to the alpha carbon of the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(diethylamino)-2-phenylacetic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which is a multi-component reaction that combines an aldehyde, ammonia, and hydrogen cyanide to form an alpha-aminonitrile. This intermediate can then be hydrolyzed to yield the desired alpha-amino acid .

Another method involves the reductive amination of phenylacetic acid with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction typically requires an acidic catalyst and is carried out under mild conditions to ensure high yield and enantioselectivity .

Industrial Production Methods

Industrial production of ®-2-(diethylamino)-2-phenylacetic acid often involves the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The choice of solvents, catalysts, and reaction conditions is critical to ensure the purity and enantiomeric excess of the final product .

Chemical Reactions Analysis

Types of Reactions

®-2-(diethylamino)-2-phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of ®-2-(diethylamino)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(diethylamino)-2-phenylacetic acid is unique due to its specific stereochemistry and the presence of both diethylamino and phenyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2R)-2-(diethylamino)-2-phenylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-13(4-2)11(12(14)15)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H,14,15)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCSUKWYYWJTHM-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)[C@H](C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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